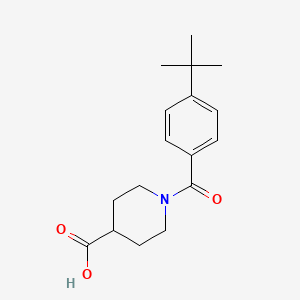

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

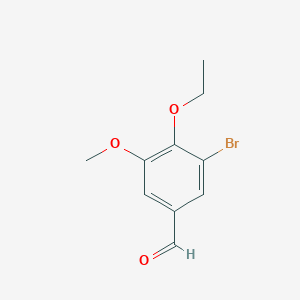

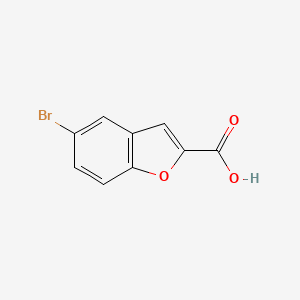

The compound “4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .

科学的研究の応用

Pharmaceutical Research

The benzimidazole nucleus of this compound is a significant pharmacophore in drug discovery, often serving as a bioisostere for naturally occurring nucleotides . Its ability to interact with proteins and enzymes has led to its extensive use as a drug scaffold, particularly in the development of compounds with antiviral, antitumor, antihypertensive, and proton pump inhibitory activities .

Antiviral Applications

Various 2-phenylbenzimidazole derivatives, which share a core structure with our compound of interest, have demonstrated effectiveness against a range of viruses, including HIV, HCV, HCMV, and HSV-1 . This suggests potential applications of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine in the development of new antiviral therapies.

Anticancer Research

Benzimidazole derivatives are known for their antitumor properties. The compound’s structural flexibility allows it to be used as a scaffold for creating new molecules with potential anticancer activities, as it can interact with various biological targets involved in cancer progression .

Antimicrobial Activity

The antimicrobial potential of benzimidazole compounds has been explored, with some derivatives showing activity against bacteria such as S. epidermidis, S. aureus, and fungi like C. albicans . This indicates that our compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

Benzimidazole derivatives have been identified as effective enzyme inhibitors. They can be designed to target specific enzymes, potentially leading to the development of treatments for diseases where enzyme regulation is a therapeutic strategy .

Proteomics Research

This compound is used as a specialty product in proteomics research, where it may serve as a reference standard or a reagent in the study of proteins and their interactions . Its role in this field is crucial for advancing our understanding of proteomics.

Coordination Chemistry

The compound’s ability to donate nitrogen and sulfur atoms makes it a versatile ligand in coordination chemistry. It can form complexes with various metals, which can be used in catalysis, material science, and further biological applications .

Synthetic Chemistry

As a building block in synthetic chemistry, 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine can be utilized to synthesize a wide range of benzimidazole-containing compounds. These compounds are integral to the creation of functional molecules used in everyday applications, from materials to pharmaceuticals .

作用機序

Target of Action

The primary target of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine is Trypsin-1 , a serine protease found in humans . Trypsin-1 plays a crucial role in the digestion of proteins in the digestive system. It also has other roles in various biological processes, including inflammation and cell signaling .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, making them a valuable scaffold in medicinal chemistry . The compound may bind to the active site of Trypsin-1, inhibiting its proteolytic activity .

特性

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSYWRFRQUUYMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296599 |

Source

|

| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99206-51-6 |

Source

|

| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)

![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)